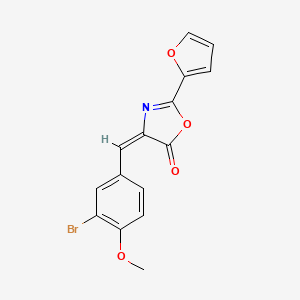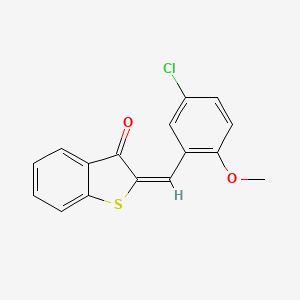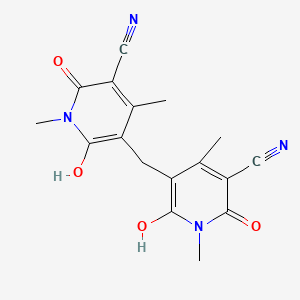
N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)acetamide, commonly known as MINA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MINA belongs to the family of isoxazole-based compounds, which have been extensively studied for their biological activities.
作用机制
The precise mechanism of action of MINA is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MINA induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. MINA also inhibits the activity of histone deacetylases (HDACs), which play a role in cancer progression. Inflammation is regulated by various signaling pathways, and MINA has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. MINA's neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
MINA has been shown to have various biochemical and physiological effects. In cancer cells, MINA inhibits cell proliferation, induces apoptosis, and arrests the cell cycle. Inflammation is characterized by the production of pro-inflammatory cytokines, and MINA has been found to inhibit the production of these cytokines. MINA's neuroprotective effects include reducing oxidative stress, inflammation, and neuronal cell death.
实验室实验的优点和局限性
MINA has several advantages for lab experiments, including its high purity and stability. However, one limitation is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, MINA's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for MINA research. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of MINA. Another direction is the investigation of MINA's potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action of MINA and its effects on various signaling pathways.
合成方法
The synthesis of MINA involves the reaction of 5-methylisoxazole-3-carboxylic acid with 4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain MINA. The overall yield of this synthesis method is around 50%.
科学研究应用
MINA has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MINA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in many diseases, and MINA has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MINA has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-6-11(14-19-8)13-12(16)7-9-2-4-10(5-3-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRBMSJOGKMEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)

![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)